molecular formula C15H13N3O2S B7842349 4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid

4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoicacid

Cat. No.: B7842349
M. Wt: 299.3 g/mol
InChI Key: ZZPSFYPOIANFDH-UHFFFAOYSA-N
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Description

4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-yl group attached to a benzoic acid moiety. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid typically involves the following steps:

  • Formation of the Thieno[2,3-d]pyrimidin-4-yl Core: This can be achieved by reacting appropriate precursors such as 6-methylthiophene with guanidine hydrochloride under specific conditions.

  • Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced through a subsequent reaction involving the thieno[2,3-d]pyrimidin-4-yl core and a suitable benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions: 4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed on the pyrimidinyl group to yield different derivatives.

  • Substitution Reactions: Substitution at various positions on the thieno[2,3-d]pyrimidin-4-yl core can lead to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, anhydrides, and esters.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: A variety of substituted pyrimidines and thieno[2,3-d]pyrimidines.

Scientific Research Applications

4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new chemical entities for pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism by which 4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors that play a role in disease processes.

Comparison with Similar Compounds

  • 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: A closely related compound with similar structural features.

  • [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid: Another derivative with a thioacetic acid group instead of the benzoic acid moiety.

Uniqueness: 4-[({6-Methylthieno[2,3-d]pyrimidin-4-yl}amino)methyl]benzoic acid is unique due to its specific combination of the thieno[2,3-d]pyrimidin-4-yl core and the benzoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-6-12-13(17-8-18-14(12)21-9)16-7-10-2-4-11(5-3-10)15(19)20/h2-6,8H,7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPSFYPOIANFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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